![molecular formula C15H17NO4 B5788444 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Mechanism of Action
Target of Action
The compound 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a derivative of coumarin . Coumarin derivatives have been found to exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory , and dopamine D2 receptor antagonistic activity . Therefore, the primary targets of this compound could be microbial cells, inflammatory pathways, and dopamine D2 receptors.
Mode of Action
Based on its structural similarity to other coumarin derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity . For instance, as a dopamine D2 receptor antagonist, it may bind to these receptors and prevent the action of dopamine, a neurotransmitter .
Biochemical Pathways
The compound may affect various biochemical pathways. As an antimicrobial agent, it could disrupt essential processes in microbial cells, leading to their death . As an anti-inflammatory agent, it may inhibit the denaturation of proteins, which is closely linked to the initiation of the inflammatory response . As a dopamine D2 receptor antagonist, it could modulate dopaminergic signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, as an antimicrobial agent, it could lead to the death of microbial cells . As an anti-inflammatory agent, it could reduce inflammation and associated symptoms . As a dopamine D2 receptor antagonist, it could alter neuronal signaling and potentially influence behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with N,N-dimethylacetamide. The reaction is carried out in the presence of a suitable catalyst, such as N,N’-carbonyldiimidazole, under mild conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and controlling the reaction can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylacetamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with similar structural features but different functional groups.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: A related compound with a chlorobenzoate moiety instead of the dimethylacetamide group.
Uniqueness
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide stands out due to its unique combination of the coumarin core with the dimethylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(17)16(2)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIWFPFPTVEEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
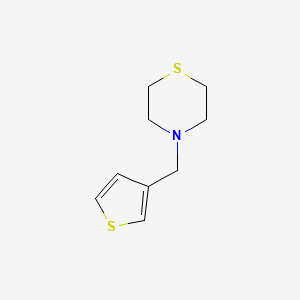
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
![(Z)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE](/img/structure/B5788372.png)
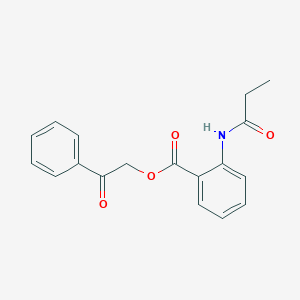
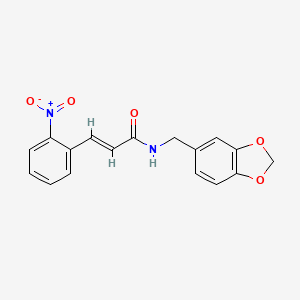
![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)

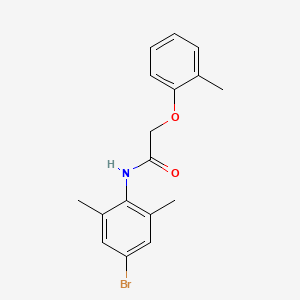
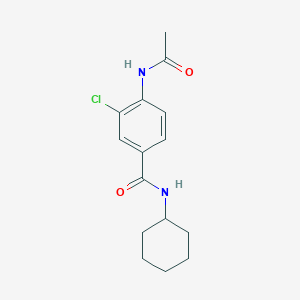
![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)
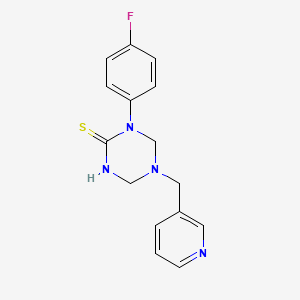
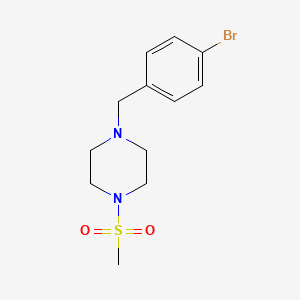
![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B5788471.png)
